2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
Description
Properties
IUPAC Name |
2-[1-[2-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4S/c21-20(22,23)29-17-7-3-4-8-18(17)30(26,27)25-12-11-15(13-25)28-19-10-9-14-5-1-2-6-16(14)24-19/h1-10,15H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLQDHQYWPITIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Introduction of the Trifluoromethoxyphenylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine intermediate using reagents like trifluoromethanesulfonyl chloride in the presence of a base.
Coupling with Quinoline: The final step is the coupling of the sulfonylated pyrrolidine with a quinoline derivative, often facilitated by a palladium-catalyzed cross-coupling reaction under inert conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic aromatic substitution (SNAr) reactions can be employed, using reagents such as sodium methoxide.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including those containing trifluoromethoxy groups. For instance, compounds with similar structures have shown significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups like trifluoromethyl has been linked to enhanced microbial inhibition, suggesting that 2-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline may exhibit similar properties .
Anticancer Potential
Quinoline derivatives have been extensively studied for their anticancer properties. The compound may act through various mechanisms, including the inhibition of specific cancer cell proliferation. For example, related compounds have demonstrated IC50 values in the range of 1.9 to 7.52 µg/mL against human cancer cell lines like HCT-116 and MCF-7, indicating promising anticancer activity .
TRPV4 Antagonism
The compound's structural features suggest that it may act as an antagonist for the Transient Receptor Potential Vanilloid 4 (TRPV4), which is implicated in various physiological processes and pathologies, including pain and inflammation. Research into similar pyrrolidine sulfonamide analogs has shown efficacy in this area, paving the way for potential therapeutic applications .
Synthesis Techniques
The synthesis of quinoline derivatives often involves multi-step processes that incorporate various chemical reactions such as nucleophilic substitutions and cyclizations. Recent advancements have improved the efficiency and yield of these syntheses, making it feasible to produce compounds like 2-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline on a larger scale for research and potential clinical use .
Case Study 1: Antimicrobial Screening
A study conducted on related quinoline derivatives demonstrated that modifications at specific positions significantly affected antimicrobial efficacy. The introduction of trifluoromethyl groups was found to enhance activity against Mycobacterium smegmatis, suggesting that similar modifications in 2-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline could yield potent antimicrobial agents .
Case Study 2: Anticancer Activity Evaluation
In another investigation, a series of quinoline derivatives were synthesized and tested against various cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited lower IC50 values compared to their non-fluorinated counterparts, underscoring the importance of this functional group in enhancing anticancer properties .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity and specificity, while the quinoline core facilitates its integration into biological systems. The compound can modulate signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
- 2-((1-((2-(Methoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
- 2-((1-((2-(Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
Uniqueness
Compared to similar compounds, 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline stands out due to the presence of the trifluoromethoxy group, which significantly enhances its chemical stability and biological activity. This makes it a more potent and versatile compound for various applications.
Biological Activity
The compound 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic molecule that has garnered attention due to its potential biological activities. This compound features a quinoline core, which is known for its diverse pharmacological properties, and incorporates a trifluoromethoxyphenylsulfonyl moiety that may enhance its bioactivity.
Chemical Structure
The molecular formula of this compound is , which indicates the presence of multiple functional groups contributing to its biological properties. The trifluoromethoxy group is particularly notable for its ability to influence the pharmacokinetics and pharmacodynamics of compounds.
The mechanism of action for 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline involves interaction with specific biological targets, likely including enzymes and receptors. The sulfonyl and trifluoromethoxy groups may enhance binding affinity, leading to increased efficacy against various biological pathways.
Pharmacological Properties
- Antimicrobial Activity : Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications at the C-2 position of the quinoline scaffold can significantly enhance activity against resistant strains of bacteria, such as Staphylococcus aureus .
- Anti-inflammatory Effects : Some studies suggest that quinoline-based compounds exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation .
- Anticancer Potential : There is emerging evidence that quinoline derivatives possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including cell cycle arrest .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies provide insights into how different substituents on the quinoline core affect biological activity. For instance:
- The introduction of a trifluoromethoxy group has been shown to enhance potency against certain targets by improving solubility and metabolic stability .
- Variations in the pyrrolidine moiety can lead to significant changes in bioactivity, underscoring the importance of this structural component in drug design .
Case Study 1: Antimicrobial Efficacy
In a comparative study, several quinoline derivatives were synthesized and tested for their antimicrobial efficacy against Mycobacterium tuberculosis. Compounds similar to 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline exhibited superior activity compared to standard treatments like isoniazid .
Case Study 2: Inhibition of Enzymatic Activity
Research focusing on the inhibition of specific enzymes revealed that derivatives with a sulfonyl group showed enhanced inhibitory effects on certain kinases associated with cancer progression. These findings suggest potential applications in targeted cancer therapies .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
